molecular formula C12H17N B13173016 2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13173016
M. Wt: 175.27 g/mol
InChI Key: XGVPWZPFWHSIBX-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by its saturated tetrahydroquinoline ring structure, which is substituted with three methyl groups at positions 2, 6, and 8. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6,8-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This hydrogenation process results in the formation of the tetrahydroquinoline ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors with palladium catalysts is a standard approach, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents such as aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the quinoline family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h6-7,10,13H,4-5H2,1-3H3

InChI Key

XGVPWZPFWHSIBX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=CC(=C2N1)C)C

Origin of Product

United States

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